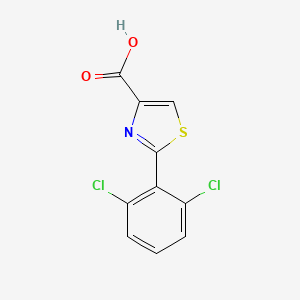![molecular formula C18H14N2O B2634049 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one CAS No. 477886-41-2](/img/structure/B2634049.png)
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including “3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one”, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Activity
Indole derivatives have shown potential in anticancer treatments. The specific mechanisms of action are still under investigation, but their ability to bind to various receptors suggests potential for targeted cancer therapies .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity. This suggests potential for the development of new therapeutic agents for the treatment of HIV .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities. For example, 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex were found to have antioxidant activities .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities against various bacteria and fungi. For instance, 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one was evaluated for its in-vitro antimicrobial activities against three gram-positive bacteria, three gram-negative bacteria, and three fungi .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. Their ability to bind to various receptors could be leveraged to develop new therapeutic agents for tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. Their ability to bind to various receptors could be leveraged to develop new therapeutic agents for diabetes .
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives
Propriétés
IUPAC Name |
3-(3-methylphenyl)imino-1-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-3-11-20-16-10-5-4-9-15(16)17(18(20)21)19-14-8-6-7-13(2)12-14/h1,4-10,12H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHRQDUURPGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)
![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
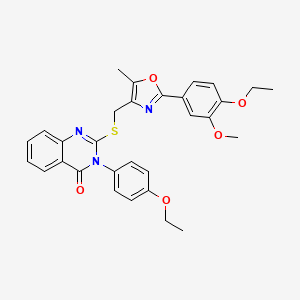
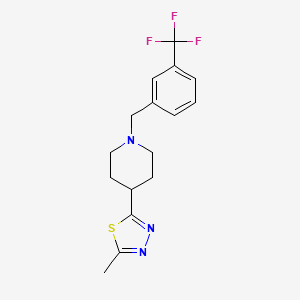
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
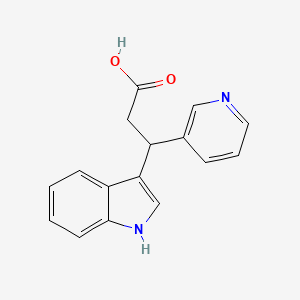
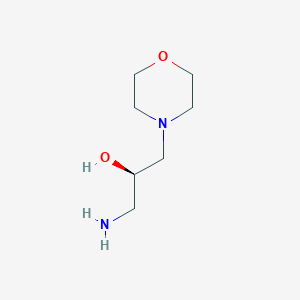
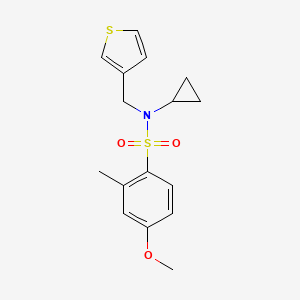
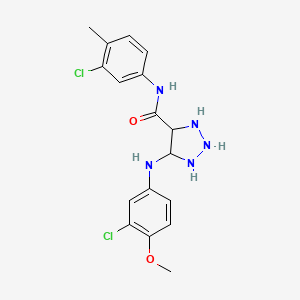
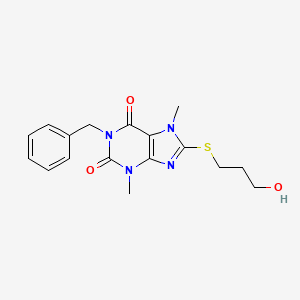
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)
